molecular formula C9H5Br2NO B13668241 5,8-Dibromoquinolin-2(1H)-one

5,8-Dibromoquinolin-2(1H)-one

Cat. No.: B13668241
M. Wt: 302.95 g/mol
InChI Key: NKYVANWZRPJLAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromoquinolin-2(1H)-one typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline or 8-aminoquinoline, which yields a mixture of mono and dibromo derivatives . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or chloroform.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the bromination reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromoquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Dibromoquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 5,8-Dibromoquinolin-2(1H)-one is not well-documented. like other quinoline derivatives, it is likely to interact with various molecular targets and pathways. For example, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dibromoquinolin-2(1H)-one is unique due to the specific positioning of the bromine atoms, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H5Br2NO

Molecular Weight

302.95 g/mol

IUPAC Name

5,8-dibromo-1H-quinolin-2-one

InChI

InChI=1S/C9H5Br2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13)

InChI Key

NKYVANWZRPJLAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)Br)Br

Origin of Product

United States

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